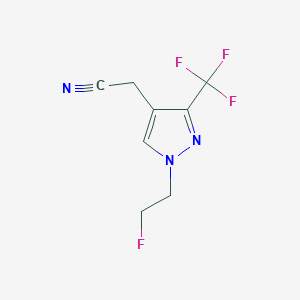

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N3/c9-2-4-15-5-6(1-3-13)7(14-15)8(10,11)12/h5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXXOMDMOJCUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The pyrazole core is synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For this compound, the key intermediate is a 3-(trifluoromethyl)-1H-pyrazole:

- Reaction Conditions: Acidic or basic catalysis in solvents such as ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.

- Example: Reaction of hydrazine hydrate with a trifluoromethyl-substituted 1,3-dicarbonyl compound yields the trifluoromethyl pyrazole intermediate.

Installation of the Acetonitrile Side Chain

The acetonitrile moiety at the 4-position of the pyrazole ring is introduced through nucleophilic substitution or condensation:

- Method 1: Reaction of a halomethyl pyrazole intermediate with cyanide sources (e.g., sodium cyanide) under controlled conditions.

- Method 2: Direct condensation of the pyrazole with cyanoacetate derivatives followed by decarboxylation.

- Conditions: Use of polar solvents and moderate temperatures to avoid decomposition of the nitrile group.

Purification and Characterization

- Purification: Column chromatography on silica gel using mixtures of ethyl acetate and hexane.

- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | DMF or THF | Polar aprotic solvents favor alkylation |

| Base | K2CO3 or NaH | Efficient deprotonation of pyrazole nitrogen |

| Temperature | 60–80°C | Optimal for alkylation without decomposition |

| Reaction Time | 4–12 hours | Sufficient for completion of substitution |

| Purification Method | Silica gel chromatography | Removes side products and unreacted materials |

Research Findings and Methodological Insights

- Alkylation with 2-fluoroethyl halides proceeds smoothly under mild basic conditions, preserving the fluorine substituent and avoiding side reactions.

- The trifluoromethyl group is introduced early in the synthesis to ensure stability throughout subsequent steps.

- Use of polar aprotic solvents enhances nucleophilicity and reaction rates in alkylation steps.

- Cyanide introduction requires careful control of reaction conditions to prevent hydrolysis or polymerization of nitrile.

- Continuous flow synthesis has been explored to improve scalability and reproducibility, reducing reaction times and waste.

Comparative Analysis with Related Compounds

| Feature | This compound | Analog without Fluoroethyl | Analog without Trifluoromethyl |

|---|---|---|---|

| Pyrazole Substitution | N-2-fluoroethyl, C-3 trifluoromethyl, C-4 acetonitrile | Lacks fluoroethyl group | Lacks trifluoromethyl group |

| Synthetic Complexity | Moderate to high | Lower | Moderate |

| Stability | Enhanced metabolic stability due to fluorine | Lower | Variable |

| Biological Activity Potential | High (due to fluorine and trifluoromethyl enhancing binding) | Lower | Moderate |

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile can undergo various types of reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or solubility.

Reduction: Reduction can be used to modify the nitrile group to amines or other derivatives.

Substitution: Both electrophilic and nucleophilic substitution reactions can be carried out on the fluorinated ethyl and trifluoromethyl groups, enabling further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

Reducing Agents: Like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

Nucleophiles/Electrophiles: Various organometallic reagents or halides can be used for substitution reactions.

Major Products Formed

Oxidation can yield aldehydes, ketones, or carboxylic acids.

Reduction typically forms amines.

Substitution reactions lead to a wide array of derivatives depending on the specific substituents introduced.

Scientific Research Applications

Chemistry

The compound is valuable in organic synthesis, particularly in creating more complex molecules through its various reactive sites. It serves as a building block for synthesizing more advanced materials and pharmaceuticals.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and binding efficiencies, given its unique structural motifs.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated groups make it particularly interesting due to the enhanced metabolic stability and bioavailability these groups can provide.

Industry

The compound is employed in material science for the development of new polymers and resins with improved thermal stability and chemical resistance.

Mechanism of Action

The compound can interact with various molecular targets, depending on its application. In pharmaceutical research, it may act by binding to specific enzymes or receptors, altering their activity. The fluorinated groups are known to enhance interactions with biological targets due to their electron-withdrawing effects and ability to form strong hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below summarizes key molecular features of related compounds:

Key Observations:

- Trifluoromethyl vs. Pyridinyl Groups : The target compound’s -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to the pyridin-3-yl substituent in , which introduces polarity and hydrogen-bonding capacity . This difference may impact membrane permeability and target binding.

Biological Activity

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a synthetic organic compound that belongs to the pyrazole class. This compound features unique substituents, including a fluoroethyl group and a trifluoromethyl group, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry.

The compound can be characterized by its molecular formula and its IUPAC name, which reflects the structure of the pyrazole ring and the attached functional groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Synonyms | None |

| CAS Number | 2097971-44-1 |

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with specific molecular targets, potentially modulating enzymatic activity or receptor interactions. The presence of fluorinated groups may enhance lipophilicity and stability, influencing its bioavailability and pharmacodynamics.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to have low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus . The incorporation of trifluoromethyl groups has been associated with increased antibacterial potency, suggesting that this compound may also exhibit similar effects.

Enzyme Inhibition

Compounds in the pyrazole class have been investigated for their ability to inhibit various enzymes. For example, selective inhibitors of p38 MAP kinase derived from pyrazole scaffolds have demonstrated promising drug-like properties . This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Study on Antibacterial Efficacy

A study focusing on the antibacterial efficacy of trifluoromethyl-substituted pyrazoles indicated that compounds with these substitutions showed potent activity against Gram-positive strains. The MIC values ranged from 0.78 to 3.12 µg/ml, highlighting their potential as effective antimicrobial agents .

Enzyme Interaction Studies

Research involving pyrazole derivatives has revealed their ability to form hydrogen bonds with specific amino acids in enzyme active sites, enhancing selectivity and potency . This approach could be applied to this compound to investigate its binding affinity and inhibition mechanisms.

Q & A

Q. Table 1: Representative Yields of Analogous Pyrazole Derivatives

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Critical techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions on the pyrazole ring. For example, trifluoromethyl groups show characteristic <sup>19</sup>F signals at δ -60 to -65 ppm, while acetonitrile protons resonate at δ 3.5–4.0 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C9H8F4N3 for the target compound).

- X-ray crystallography : Resolves steric effects of the 2-fluoroethyl group and confirms regiochemistry (see analogous structures in ).

Advanced: How can researchers resolve discrepancies in spectral data for structurally related analogs?

Answer:

Contradictions in NMR or HRMS data often arise from:

- Rotamers or tautomers : Dynamic effects in solution can split signals. Low-temperature NMR or DFT calculations may clarify .

- Impurity profiles : Side products from incomplete substitution (e.g., residual hydroxyl groups) require HPLC purification and LC-MS validation .

- Crystal packing effects : X-ray structures (e.g., ) provide ground-state conformation data to reconcile solution vs. solid-state discrepancies.

Q. Table 2: Example NMR Shifts for Pyrazole-Acetonitrile Analogs

| Substituent | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Trifluoromethyl (CF3) | - | 120–125 (q, J = 280 Hz) | |

| Acetonitrile (CH2CN) | 3.7 (s, 2H) | 118–120 |

Advanced: What strategies enhance the biological activity of this compound based on structural analogs?

Answer:

Structural modifications inspired by medicinal chemistry precedents include:

- Fluorine substitution : Introducing 2-fluoroethyl groups improves metabolic stability and membrane permeability (see kinase inhibitors in ).

- Heterocyclic extensions : Adding oxadiazole or imidazole rings (e.g., ) enhances binding to targets like JAK1 or OSBP (oxysterol-binding protein) .

- Prodrug design : Masking the acetonitrile group as a boronic ester or pivalate improves bioavailability (e.g., ).

Advanced: How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

- Docking studies : Molecular modeling against crystal structures (e.g., JAK1 in ) identifies key interactions (e.g., hydrogen bonds with pyrazole-NH).

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronegativity (e.g., CF3 vs. CH3) with inhibitory potency .

- ADMET prediction : Tools like SwissADME assess logP and CYP450 interactions to prioritize candidates .

Basic: What are the documented biological targets or applications of this compound?

Answer:

While direct data is limited, structurally related compounds show:

- Kinase inhibition : Pyrazole-acetonitrile derivatives target JAK/STAT pathways (e.g., Itacitinib in ).

- Antifungal activity : Analogous trifluoromethyl pyrazoles inhibit OSBP in Phytophthora species (see patent data in ).

- Anti-inflammatory effects : Fluorinated pyrazoles modulate COX-2 and TNF-α .

Advanced: How can researchers address low yields in the final alkylation step of the 2-fluoroethyl group?

Answer:

- Alternative alkylating agents : Replace 1-fluoro-2-iodoethane with 2-fluoroethyl tosylate to reduce side reactions.

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .

- Microwave-assisted synthesis : Shorten reaction time and improve regioselectivity (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.